molecular formula C10H6F3NO B8011907 7-(Trifluoromethyl)quinolin-3-ol

7-(Trifluoromethyl)quinolin-3-ol

Cat. No.: B8011907
M. Wt: 213.16 g/mol
InChI Key: QFPNRCYWLIESGH-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-3-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO. This compound is notable for its incorporation of a trifluoromethyl group at the 7-position and a hydroxyl group at the 3-position of the quinoline ring. The presence of the trifluoromethyl group enhances the compound’s biological activity and stability, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their applicability in different fields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of enzymes involved in critical biological pathways, leading to therapeutic effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinolin-3-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and biological activity .

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPNRCYWLIESGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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